トリフルオロメチルビニルジメチルシラン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

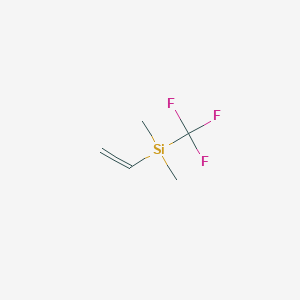

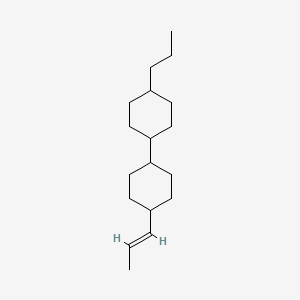

Vinyl(trifluoromethyl)dimethylsilane (VTDMS) is a highly fluorinated organosilicon compound used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 107°C and a melting point of -58°C. It is highly volatile and has a low vapor pressure, making it suitable for use in a wide range of chemical and physical applications. VTDMS is a versatile compound that can be used in a variety of ways, including in the synthesis of other compounds, as a solvent, and as a surfactant. It also has a wide range of uses in the field of scientific research, including in the study of biochemical and physiological effects, as well as in laboratory experiments.

科学的研究の応用

立体選択的重合

トリフルオロメチルビニルジメチルシランは、ビニルエーテルの立体選択的重合に使用できます . このプロセスは、従来の鎖末端立体化学的バイアスをオーバーライドして、触媒制御による立体選択的重合を実現します . この方法は、ビニルエーテル基質に一般的に適用でき、さまざまなイソタクチックポリ(ビニルエーテル)にアクセスでき、高いイソタクチック性を示します . 得られた材料は、市販のポリオレフィンと同様の引張特性を示しますが、極性基質への接着力は1桁大きく、次世代のエンジニアリングアプリケーションへの可能性を示唆しています .

直接求核的トリフルオロメチル化

トリフルオロメチルビニルジメチルシランは、直接求核的トリフルオロメチル化に使用できます . このプロトコルは、テトラヒドロフラン(THF)、ジエチルエーテル、トルエンなどの一般的な有機溶媒中で、ほぼ化学量論的な量のCF3Hを使用します . この方法は、CF3Hの反応性のために課題でしたが、トリフルオロメチルビニルジメチルシランは解決策を提供します。

α-トリフルオロメチルアミドの合成

トリフルオロメチルビニルジメチルシランは、α-トリフルオロメチルアミドの合成に使用できます . α-(トリフルオロメチル)ビニルリチウムを生成し、フローマイクロリアクター中で-78 oCで求電子試薬との反応に使用しました . この方法は、α-トリフルオロメチルアミドの連続フロー3成分合成に適用されました .

作用機序

Target of Action

Vinyl(trifluoromethyl)dimethylsilane primarily targets organic substrates in chemical reactions, particularly in silylation processes. This compound is used to introduce silyl groups into organic molecules, which can significantly alter their chemical properties. The role of Vinyl(trifluoromethyl)dimethylsilane in these reactions is to act as a silylating agent, facilitating the formation of silyl ethers, which are important intermediates in organic synthesis .

Mode of Action

Vinyl(trifluoromethyl)dimethylsilane interacts with its targets through a mechanism involving the transfer of the silyl group to the organic substrate. This interaction typically occurs via a nucleophilic attack on the silicon atom, leading to the formation of a new silicon-carbon bond. The resulting changes include the stabilization of reactive intermediates and the protection of functional groups during subsequent chemical transformations. Vinyl(trifluoromethyl)dimethylsilane thus plays a crucial role in modifying the reactivity and stability of organic molecules .

Biochemical Pathways

The biochemical pathways affected by Vinyl(trifluoromethyl)dimethylsilane are primarily those involved in organic synthesis. The introduction of the silyl group can influence various downstream effects, such as altering the electronic properties of the molecule, increasing its steric bulk, and enhancing its resistance to hydrolysis. These changes can impact the overall reactivity and selectivity of the molecule in further chemical reactions. Vinyl(trifluoromethyl)dimethylsilane is therefore a valuable tool in the synthesis of complex organic compounds .

Pharmacokinetics

Vinyl(trifluoromethyl)dimethylsilane is known to have a boiling point of 80°C and a density of 0.978 g/cm³, which influence its bioavailability in chemical processes .

Result of Action

The molecular and cellular effects of Vinyl(trifluoromethyl)dimethylsilane’s action include the formation of stable silyl ethers and the protection of sensitive functional groups. These effects are crucial for the successful execution of multi-step organic syntheses, where the stability and reactivity of intermediates must be carefully controlled. Vinyl(trifluoromethyl)dimethylsilane thus enables the efficient synthesis of complex molecules by providing a means to temporarily modify and protect reactive sites .

Action Environment

Environmental factors such as temperature, humidity, and the presence of other reactive species can significantly influence the action, efficacy, and stability of Vinyl(trifluoromethyl)dimethylsilane. For instance, high temperatures can increase its volatility, while moisture can lead to hydrolysis and degradation of the compound. Therefore, Vinyl(trifluoromethyl)dimethylsilane must be handled under controlled conditions to maintain its effectiveness and stability in chemical reactions .

特性

IUPAC Name |

ethenyl-dimethyl-(trifluoromethyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3Si/c1-4-9(2,3)5(6,7)8/h4H,1H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHHXDQAWOUGAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632562 |

Source

|

| Record name | Ethenyl(dimethyl)(trifluoromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

211985-86-3 |

Source

|

| Record name | Ethenyl(dimethyl)(trifluoromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)